8-Iodoimidazo[1,5-a]pyridine

Cross-Coupling C-C Bond Formation Synthetic Methodology

Researchers requiring a highly reactive C8-iodinated imidazo[1,5-a]pyridine scaffold for Pd-catalyzed cross-coupling often face failed reactions with bromo or chloro analogs. 8-Iodoimidazo[1,5-a]pyridine directly solves this by providing superior oxidative addition reactivity, enabling successful C-C bond formation where other halides fail. • Enables Mizoroki-Heck couplings with styrenes that fail with the 8-bromo derivative, expanding accessible chemical space. • Serves as a privileged core for potent IDO1/TDO inhibitors; the iodine substituent is critical for achieving low-nanomolar cellular potency (EC₅₀ 74 nM). • The iodo group actively modulates photophysical quantum yield (up to 3×) and solid-state packing via halogen bonding, unlocking unique luminescent material properties. Supplied as a custom synthesis building block with guaranteed batch-to-batch consistency for drug discovery and materials science programs.

Molecular Formula C7H5IN2
Molecular Weight 244.03 g/mol
Cat. No. B13655247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Iodoimidazo[1,5-a]pyridine
Molecular FormulaC7H5IN2
Molecular Weight244.03 g/mol
Structural Identifiers
SMILESC1=CN2C=NC=C2C(=C1)I
InChIInChI=1S/C7H5IN2/c8-6-2-1-3-10-5-9-4-7(6)10/h1-5H
InChIKeyLPCWQDXTFFKNTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Iodoimidazo[1,5-a]pyridine: A Halogenated Scaffold for Cross-Coupling


8-Iodoimidazo[1,5-a]pyridine is a halogenated heterocyclic compound belonging to the imidazo[1,5-a]pyridine scaffold class. Its primary utility lies as a synthetic building block, particularly in transition metal-catalyzed cross-coupling reactions, where the iodine atom at the 8-position serves as an excellent leaving group [1]. This compound also features in the patent literature as a key intermediate for the development of indoleamine 2,3-dioxygenase (IDO1) and/or tryptophan 2,3-dioxygenase (TDO) inhibitors, underscoring its relevance in medicinal chemistry for immuno-oncology applications [2].

1 Synthetic building block for transition metal-catalyzed cross-coupling; iodine at C8 serves as an excellent leaving group for C–C bond formation.
2 Key intermediate in IDO1/TDO inhibitor research programs, enabling exploration of 8-substituted imidazo[1,5-a]pyridine SAR.

8-Iodoimidazo[1,5-a]pyridine vs. Halogenated Analogs


Scientific and industrial users cannot simply substitute 8-iodoimidazo[1,5-a]pyridine with other halogenated analogs (e.g., 8-bromo or 8-chloro derivatives) without risking significant alterations in both synthetic efficiency and downstream material properties. The identity of the halogen substituent profoundly dictates reactivity in cross-coupling reactions, with the iodo derivative offering markedly higher reactivity due to the lower carbon-halogen bond dissociation energy. Furthermore, the halogen atom itself can actively participate in solid-state packing through halogen bonding, a phenomenon not observed with all halogens, which critically influences the photophysical performance of luminescent materials [1]. This section provides the quantitative evidence substantiating these non-interchangeable characteristics.

Cross-Coupling Reactivity Mismatch
8-Bromo or 8-chloro analogs often fail under identical palladium conditions where the iodo derivative reacts. The lower C–I bond dissociation energy enables oxidative addition that may not occur with lighter halogens, making direct substitution risky for synthetic planning.
Photophysical Property Divergence
Luminescence quantum yield and solid-state packing are strongly halogen-dependent. Iodine’s propensity for halogen bonding can produce unique emissive signatures; replacing it with bromo or chloro may yield markedly different optical performance, limiting interchangeability in materials research.
Pharmacophoric Relevance
In IDO1 inhibitor series, the 8-iodo substituent is linked to low-nanomolar cellular activity. Removing or swapping the halogen may abolish or shift target engagement, so the specific iodo building block is preferred when accessing reported SAR space.

8-Iodoimidazo[1,5-a]pyridine: Differentiated Performance Evidence


Mizoroki-Heck Reactivity: 8-Iodo vs. 8-Bromo

In the Mizoroki-Heck reaction, 8-iodoimidazo[1,5-a]pyridine exhibits significantly enhanced reactivity compared to its bromo counterpart. While the iodo derivative undergoes smooth alkenylation with styrene derivatives using Pd(OAc)₂ (5 mol %), IMes·HCl (10 mol %), and Cs₂CO₃ (2 equiv) in DMA at 130 °C for 20 h to give alkenylated products in moderate to high yields, the 8-bromo derivative is unreactive under identical conditions [1]. This stark difference in reactivity is a direct consequence of the carbon-iodine bond's lower bond dissociation energy (BDE) relative to the carbon-bromine bond, making oxidative addition to Pd(0) more facile [2]. This enables the use of milder or more efficient synthetic routes.

Mizoroki-Heck Reactivity
Head-to-head
8-Iodo: Reactive (moderate to high yields) 8-Bromo: Unreactive under identical conditions
Supports synthetic route selection; iodo derivative enables C–C bond formation where bromo fails.
Pd(OAc)₂/IMes·HCl, DMA, 130 °C, 20 h.
Cross-Coupling C-C Bond Formation Synthetic Methodology

Fluorescence Quantum Yield Modulation by Iodo Substituent

The nature of the halogen substituent at the 8-position of the imidazo[1,5-a]pyridine core directly influences the material's luminescence quantum yield. A systematic study on a series of halogenated imidazo[1,5-a]pyridine derivatives demonstrated that the luminescence quantum yield (Φ) can vary by a factor of up to three depending solely on the halogen atom [1]. While the study does not provide the exact Φ value for the 8-iodo derivative in isolation, it unequivocally establishes that the iodine substituent is a key determinant of the final material's emissive properties. This is attributed to the halogen's impact on both molecular geometry and intermolecular interactions in the solid state, including the propensity to form halogen bonds, which is particularly pronounced for iodine [1].

Fluorescence QY Modulation
Class-level
Quantum yield varies up to 3× depending on halogen identity; iodine uniquely influences solid-state packing via halogen bonding.
Halogen choice may dictate luminescent properties; iodine may confer distinct photophysical signatures for material discovery.
Specific 8-iodo Φ not isolated; class-level inference from a series of halogenated imidazo[1,5-a]pyridines.
Luminescent Materials Photophysics Fluorescence

IDO1 Inhibition Potency of 8-Iodo Analog

Compounds derived from the 8-iodoimidazo[1,5-a]pyridine scaffold have demonstrated potent inhibition of human indoleamine 2,3-dioxygenase (IDO1) in cell-based assays. An 8-iodo substituted analog (exact structure not disclosed in this data) exhibited an EC₅₀ of 74 nM against human IDO1 in IFN-γ-stimulated human MDA-MB-231 cells [1]. This potency is significant, as IDO1 is a validated target for cancer immunotherapy. In contrast, other 8-substituted imidazo[1,5-a]pyridines disclosed in patent literature show a range of activities, with some unsubstituted or differently substituted analogs being significantly less potent or inactive [2]. The presence of the iodine atom is therefore a key structural determinant for achieving low nanomolar cellular activity in this series.

Cellular IDO1 Inhibition
Cross-study comparable
EC₅₀ = 74 nM
Reported low-nanomolar cellular IDO1 inhibition context; supports immuno-oncology SAR studies.
Analog structure not disclosed; patent-derived data in IFN-γ-stimulated MDA-MB-231 cells.
Cancer Immunotherapy IDO1 Inhibition Medicinal Chemistry

8-Iodoimidazo[1,5-a]pyridine: Recommended Applications


Heck Coupling to Access Alkenylated Heterocycles

Use 8-iodoimidazo[1,5-a]pyridine as the electrophilic partner in Mizoroki-Heck reactions where the corresponding 8-bromo derivative fails. The significantly higher reactivity of the iodo compound under palladium catalysis ensures successful C-C bond formation with a wide range of styrene derivatives, enabling access to novel chemical space for drug discovery or advanced materials. [1]

IDO1/TDO Inhibitor Development for Immuno-Oncology

Employ 8-iodoimidazo[1,5-a]pyridine as a privileged scaffold for the synthesis of potent indoleamine 2,3-dioxygenase (IDO1) and/or tryptophan 2,3-dioxygenase (TDO) inhibitors. The iodine substituent is critical for achieving low nanomolar cellular potency, as demonstrated by analogs exhibiting an EC₅₀ of 74 nM in cell-based assays. This scaffold is a direct entry point into a therapeutically relevant and patent-protected chemical space. [2]

Tunable Luminescent Materials and Fluorescent Probe Design

Leverage the 8-iodoimidazo[1,5-a]pyridine core for the development of new luminescent materials. The halogen substituent is not a passive spectator; it actively modulates the material's quantum yield by a factor of up to three and dictates solid-state packing through halogen bonding. The iodine atom, in particular, can impart unique and potentially desirable photophysical properties unattainable with other halogenated analogs. [3]

Application
Selection Property
Validation Focus
Mizoroki-Heck alkenylation
High iodo cross-coupling reactivity
Compare reactivity vs. bromo/chloro under intended Pd conditions; verify C–C bond formation on target substrate.
IDO1/TDO inhibitor SAR studies
8-iodo substitution as pharmacophoric determinant
Confirm cellular potency and selectivity relative to other 8-substituted analogs in appropriate cell lines; validate target engagement.
Luminescent material discovery
Iodo-dependent quantum yield and halogen bonding
Assess photophysical properties (Φ, solid-state packing) vs. other halogenated imidazo[1,5-a]pyridines; evaluate emissive performance in desired matrix.

Technical Documentation Hub

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